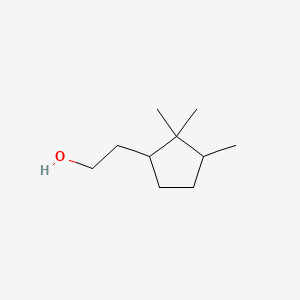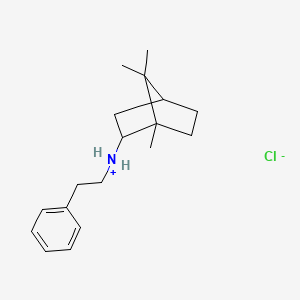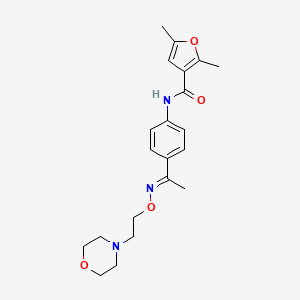
5-(p-(Bis(2-chloroethyl)amino)phenyl)hydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione is a chemical compound known for its unique structure and properties. It is characterized by the presence of an imidazolidine-2,4-dione ring substituted with a bis(2-chloroethyl)amino group on the phenyl ring.
Vorbereitungsmethoden
The synthesis of 5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione typically involves the reaction of 4-[bis(2-chloroethyl)amino]benzaldehyde with urea under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity .
Analyse Chemischer Reaktionen
5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Wissenschaftliche Forschungsanwendungen
5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties due to the presence of the bis(2-chloroethyl)amino group, which is known to exhibit cytotoxic effects.
Biological Research: The compound is used in studies related to DNA alkylation and cross-linking, which are important in understanding its mechanism of action in cancer treatment.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism of action of 5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This results in cytotoxic effects, making it a potential candidate for anticancer therapy. The molecular targets include DNA and various enzymes involved in DNA repair pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione include:
5-[4-[bis(2-chloroethyl)amino]phenyl]-5-methylimidazolidine-2,4-dione: This compound has a similar structure but with a methyl group substitution, which may alter its chemical properties and biological activity.
Thiazolidine derivatives: These compounds have a sulfur atom in the ring structure and exhibit different pharmacological properties, such as anticancer and antimicrobial activities
Eigenschaften
CAS-Nummer |
111294-36-1 |
|---|---|
Molekularformel |
C13H15Cl2N3O2 |
Molekulargewicht |
316.18 g/mol |
IUPAC-Name |
5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H15Cl2N3O2/c14-5-7-18(8-6-15)10-3-1-9(2-4-10)11-12(19)17-13(20)16-11/h1-4,11H,5-8H2,(H2,16,17,19,20) |
InChI-Schlüssel |
CJACFRAJQCLVJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2C(=O)NC(=O)N2)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)



![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)




![(3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ylidene)propanedinitrile](/img/structure/B13750954.png)

